4-Fluoro-3-nitrophenyl pivalate
Overview
Description
Molecular Structure Analysis
The molecular formula of 4-Fluoro-3-nitrophenyl pivalate is C11H12FNO4 . Its InChI code is 1S/C11H12FNO4/c1-11(2,3)10(14)17-7-4-5-8(12)9(6-7)13(15)16/h4-6H,1-3H3 .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 241.22 . The compound should be stored in a refrigerator .Scientific Research Applications
Photochemistry and Electron Transfer
In the study of photochemistry, 4-Fluoro-3-nitrophenyl derivatives have been explored for their electron transfer capabilities. For instance, derivatives such as nitrophenyldihydropyridines, which contain 4-Fluoro-3-nitrophenyl moieties, have been investigated for their intramolecular electron transfer processes. These compounds exhibit fluorescence quenching due to electron transfer between donor and acceptor moieties, leading to charge-separated species. This property has potential applications in building new photoinduced electron-transfer systems (Fasani et al., 2006).
Materials Science
In materials science, 4-Fluoro-3-nitrophenyl pivalate derivatives have been utilized in the synthesis of novel materials. For example, transparent polyimides with high refractive indices and small birefringences were synthesized using thiophenyl-substituted benzidines, which were derived from compounds containing 4-Fluoro-3-nitrophenyl groups. These materials exhibit good thermomechanical stabilities and have potential applications in optoelectronics (Tapaswi et al., 2015).
Biochemical Sensing
This compound has also been applied in the development of biochemical sensors. A notable example is the creation of a gold electrode-based platform grafted with 4-Fluoro-3-nitrophenyl for the label-free electrochemical detection of interleukin-2 protein. This platform utilizes the compound as a cross-linker for the covalent immobilization of biomolecules, showcasing its potential in biosensor fabrication (Arya & Park, 2014).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been used for biomolecule immobilization and bioconjugation , suggesting that its targets could be a wide range of biomolecules.
Mode of Action
It’s known that similar compounds, such as 4-fluoro-3-nitrophenyl azide, can form a covalent bond with biomolecules upon photo-irradiation . This suggests that 4-Fluoro-3-nitrophenyl pivalate might interact with its targets in a similar manner, leading to changes in the biomolecules’ structure and function.
Biochemical Pathways
Given its potential use in biomolecule immobilization and bioconjugation , it’s likely that it affects a variety of biochemical pathways depending on the specific biomolecules it interacts with.
Result of Action
Based on the known actions of similar compounds , it’s likely that it leads to changes in the structure and function of the biomolecules it interacts with.
Properties
IUPAC Name |
(4-fluoro-3-nitrophenyl) 2,2-dimethylpropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO4/c1-11(2,3)10(14)17-7-4-5-8(12)9(6-7)13(15)16/h4-6H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZHPBVPEPYHRLD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC(=C(C=C1)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801190961 | |
Record name | Propanoic acid, 2,2-dimethyl-, 4-fluoro-3-nitrophenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801190961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1415564-98-5 | |
Record name | Propanoic acid, 2,2-dimethyl-, 4-fluoro-3-nitrophenyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1415564-98-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanoic acid, 2,2-dimethyl-, 4-fluoro-3-nitrophenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801190961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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